

Technical Comparison Guide: Spectroscopic Profiling of 2-(Cyclopentyloxy)-4-methylaniline Synthesis

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Compound of Interest

Compound Name: 2-(Cyclopentyloxy)-4-methylaniline

CAS No.: 640767-85-7

Cat. No.: B1323312

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Executive Summary & Application Context

2-(Cyclopentyloxy)-4-methylaniline is a critical intermediate scaffold, often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and various tyrosine kinase inhibitors. Its structural uniqueness lies in the cyclopentyloxy moiety at the ortho position, which provides specific steric bulk and lipophilicity, influencing the binding affinity of the final pharmaceutical agent.

This guide provides a rigorous spectroscopic comparison between the target molecule and its two primary precursors:

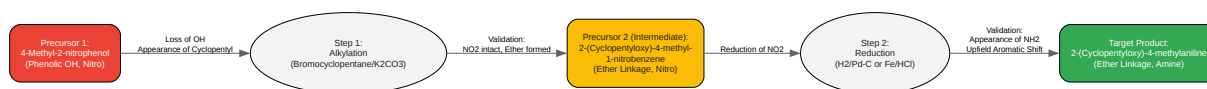
- Starting Material: 4-Methyl-2-nitrophenol (CAS: 119-33-5).^{[1][2]}
- Intermediate: 2-(Cyclopentyloxy)-4-methyl-1-nitrobenzene.^[3]

By analyzing the evolution of Nuclear Magnetic Resonance (NMR) and Infrared (IR) signals throughout the synthetic pathway, researchers can validate reaction completion and purity with

high confidence.

Synthetic Pathway & Logic Flow

The synthesis typically proceeds via a Williamson Ether Synthesis followed by a Nitro Reduction. The following flowchart visualizes the critical control points (CCPs) where spectroscopic validation is required.



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Caption: Figure 1. Synthetic route and spectroscopic checkpoints for **2-(Cyclopentyloxy)-4-methylaniline**.

Spectroscopic Comparison: ¹H-NMR Profiling

The most definitive method for tracking this transformation is Proton NMR (

¹H-NMR). The disappearance of the phenolic proton and the subsequent shift of aromatic protons provide indisputable evidence of reaction progress.

Table 1: Comparative ¹H-NMR Chemical Shifts (, ppm in CDCl)

Proton Environment	Precursor 1(4-Methyl-2-nitrophenol)	Intermediate(Nitro-Ether)	Target Product(Aniline-Ether)	Diagnostic Change
-OH (Phenolic)	10.45 (s)	Absent	Absent	Disappearance confirms alkylation.
-NH (Amine)	Absent	Absent	3.50 – 4.00 (br s)	Appearance confirms reduction.
-OCH- (Cyclopentyl)	Absent	4.85 – 4.95 (m)	4.75 – 4.85 (m)	Characteristic methine multiplet appearing in Step 1.
Ar-H (Ortho to N)	7.06 (d)	~7.10 (d)	6.60 – 6.70 (d)	Significant Upfield Shift: Reduction of EWG (-NO ₂) to EDG (-NH ₂) shields this proton.
Ar-H (Meta to N)	7.73 (d)	~7.65 (d)	6.55 – 6.65 (s/d)	Upfield shift due to electron donation from amine.
-CH (Methyl)	2.36 (s)	2.38 (s)	2.25 (s)	Minor shift; remains a stable internal reference.

“

Technical Insight: The chemical shift of the cyclopentyl methine proton (-OCH-) is the "fingerprint" of this molecule. In the nitro-intermediate, it is slightly deshielded (~4.9 ppm) due to the electron-withdrawing nitro group. In the final aniline, it shifts slightly upfield (~4.8 ppm).

Spectroscopic Comparison: Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid, non-destructive method to verify functional group interconversion, particularly useful for monitoring the reduction step in real-time.

Table 2: Key IR Vibrational Modes (cm⁻¹)

Functional Group	Precursor 1 (Phenol)	Intermediate (Nitro)	Target Product (Aniline)	Interpretation
O-H Stretch	3200–3400 (Broad)	Absent	Absent	Loss of H-bonding broad peak.
N-H Stretch	Absent	Absent	3350 & 3450 (Doublet)	Primary amines show two sharp spikes (sym/asym).
NO Stretch	1520 (Asym) / 1340 (Sym)	1520 / 1340	Absent	Complete disappearance indicates full reduction.
C-O-C (Ether)	1250 (Phenolic C-O)	1150–1200	1150–1200	Strong ether band appears after Step 1.

Experimental Protocols

These protocols are designed for high fidelity and reproducibility.

Protocol A: Synthesis of Intermediate (Alkylation)

Objective: Convert 4-methyl-2-nitrophenol to 2-(cyclopentyloxy)-4-methyl-1-nitrobenzene.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.
- Solvation: Dissolve 4-methyl-2-nitrophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).
- Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Stir for 15 minutes at room temperature. Note: Solution typically turns bright orange/red due to phenoxide formation.
- Alkylation: Add Bromocyclopentane (1.2 eq) dropwise.
- Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
 - Checkpoint: Starting material (R_f ~0.4) should disappear; Product (R_f ~0.7) appears.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄.

Protocol B: Synthesis of Target (Nitro Reduction)

Objective: Reduce the nitro group to an amine.[\[3\]](#)

- Setup: Hydrogenation vessel or pressure flask.
- Catalyst: Suspend 10% Pd/C (5 wt% loading) in Methanol or Ethanol.

- Substrate: Add the Nitro-Ether intermediate (from Protocol A).
- Hydrogenation: Purge with H
gas. Stir under H
balloon (1 atm) or mild pressure (30 psi) for 2–4 hours.
- Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry.
- Isolation: Concentrate the filtrate in vacuo. The resulting oil/solid is the target aniline.

Critical Quality Attributes (CQA) Checklist

When characterizing the final product, ensure the following criteria are met to confirm identity and purity:

Absence of ~10.5 ppm signal: Confirms no residual starting phenol.

Absence of ~7.7 ppm doublet: Confirms no residual nitro-intermediate (the proton ortho to the nitro group shifts upfield to ~6.6 ppm upon reduction).

Integration Ratio: The ratio of Cyclopentyl protons (9H total) to Methyl protons (3H) must be exactly 3:1.

Mass Spec: Observe parent ion

Da (Calculated for C

H

NO).

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- Spectroscopic Standards: SpectraBase. "2-Nitro-p-cresol 1H NMR Spectrum." [Link\[2\]](#)

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